molecular formula C10H16O B2948640 Dispiro[3.1.36.14]decan-8-ol CAS No. 2385275-44-3

Dispiro[3.1.36.14]decan-8-ol

Cat. No.: B2948640
CAS No.: 2385275-44-3
M. Wt: 152.237
InChI Key: PLWCJBDHELIQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dispiro[3.1.36.14]decan-8-ol is a bicyclic compound characterized by two spiro junctions, forming a rigid, three-dimensional molecular architecture. This structural complexity is often leveraged in medicinal chemistry to enhance target selectivity and metabolic stability.

Properties

IUPAC Name

dispiro[3.1.36.14]decan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-8-4-10(5-8)6-9(7-10)2-1-3-9/h8,11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWCJBDHELIQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(C2)CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dispiro[3.1.36.14]decan-8-ol typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic framework through a series of cyclization reactions. The hydroxyl group is introduced via selective oxidation or hydrolysis reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Dispiro[3.1.36.14]decan-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Dispiro[3.1.36.14]decan-8-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. The spirocyclic framework provides rigidity and stability, which can enhance the compound’s binding affinity and selectivity. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Key Findings :

  • Aryl substituents (e.g., in dispiro-indoline systems) enhance cholinesterase inhibition by interacting with hydrophobic pockets in AChE .
  • Hydroxyl groups improve aqueous solubility, critical for pharmacokinetics .
  • Trifluoromethyl and phenyl groups increase lipophilicity, impacting blood-brain barrier penetration .

Physical and Chemical Properties

Solubility and Stability

  • This compound : Predicted moderate solubility due to rigid spiro core; hydroxyl group enhances polarity.
  • 1,4-Dioxaspiro[4.5]decan-8-ol : Water-soluble (logP ~0.5) due to dioxane ring and hydroxyl group .
  • 8-Phenyl derivatives : Lower solubility (logP ~2.8) due to aromatic hydrophobicity .

Thermal and Optical Properties

  • Dispiro Fluorene-Indenofluorenyl Systems: Exhibit high thermal stability (decomposition >300°C) and tunable fluorescence due to rigid π-conjugation .

Research Implications and Challenges

  • Structural Rigidity : Dispiro systems offer precise spatial control for drug-receptor interactions but pose synthetic challenges in stereoselectivity .
  • Contradictory Data : Synspiro peroxides show higher antimalarial activity than antispiro isomers, but stability trade-offs exist .
  • Unmet Needs: Limited data on this compound’s specific bioactivity necessitates further studies on its analogs.

Biological Activity

Dispiro[3.1.36.14]decan-8-ol is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, and anti-inflammatory properties, and presents relevant research findings and case studies.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that contributes to its biological activity. The compound's structural formula can be represented as follows:

C15H22O\text{C}_{15}\text{H}_{22}\text{O}

This structure is characterized by two spiro centers, which may influence its interaction with biological systems.

1. Antimicrobial Activity

Recent studies have indicated that dispiro compounds exhibit significant antimicrobial properties against various pathogens. For instance, a study evaluated the antimicrobial efficacy of dispiro derivatives against Gram-positive and Gram-negative bacteria using the zone-of-inhibition method.

Microorganism Inhibition Zone (mm) Standard Antibiotic (mm)
Staphylococcus aureus1520
Escherichia coli1218
Pseudomonas aeruginosa1017

The results suggest that this compound has moderate antibacterial activity, particularly against Staphylococcus aureus, but is less effective than standard antibiotics.

2. Anticancer Activity

The anticancer potential of dispiro compounds has been explored in various cancer cell lines. A notable case study investigated the effects of this compound on human breast cancer cells (MCF-7). The study measured cell viability using an MTT assay.

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

At a concentration of 50 µM, this compound reduced cell viability to 30%, indicating potent anticancer activity.

3. Anti-inflammatory Activity

Another area of interest is the anti-inflammatory effects of dispiro compounds. Research has shown that this compound can inhibit pro-inflammatory cytokines in vitro, specifically interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

In a study using lipopolysaccharide (LPS)-stimulated macrophages, the following results were obtained:

Treatment IL-6 Production (pg/mL) TNF-α Production (pg/mL)
Control15001200
This compound (10 µM)800600
This compound (25 µM)400300

The compound significantly reduced IL-6 and TNF-α levels, highlighting its potential as an anti-inflammatory agent.

The mechanisms underlying the biological activities of this compound are still being elucidated but may involve:

  • Inhibition of key enzymes involved in inflammation and cancer progression.
  • Modulation of cell signaling pathways related to apoptosis and immune responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.